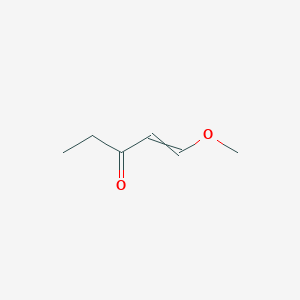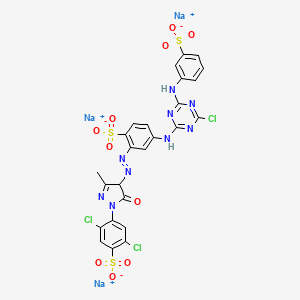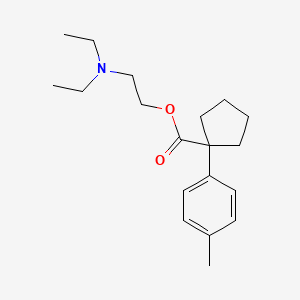
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one is a heterocyclic compound that features a benzimidazole moiety fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one typically involves the condensation of 2-aminobenzimidazole with a thiophene derivative under specific conditions. One common method includes:
Starting Materials: 2-Aminobenzimidazole and a thiophene derivative.
Reaction Conditions: The reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions in a solvent like ethanol or acetonitrile.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the starting materials and catalysts.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for temperature and pressure control.
Purification and Quality Control: Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated thiophene derivatives.
Scientific Research Applications
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one exerts its effects involves:
Molecular Targets: It targets specific enzymes and receptors in biological systems, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, which is crucial in cell division and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: A precursor in the synthesis of the compound.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Benzimidazole Derivatives: Compounds with variations in the benzimidazole moiety.
Uniqueness
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one is unique due to its combined benzimidazole and thiophene structure, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile compound in various research applications.
Properties
CAS No. |
65482-51-1 |
|---|---|
Molecular Formula |
C12H11N3OS |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-amino-4-(1-methylbenzimidazol-2-yl)thiophen-3-one |
InChI |
InChI=1S/C12H11N3OS/c1-15-8-5-3-2-4-7(8)14-12(15)10-9(16)6-17-11(10)13/h2-5H,6,13H2,1H3 |
InChI Key |
AYDDAMJTZRAOSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(SCC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


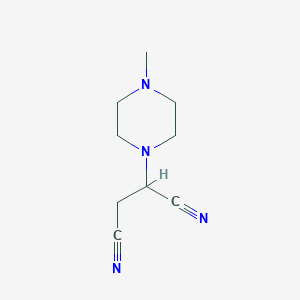
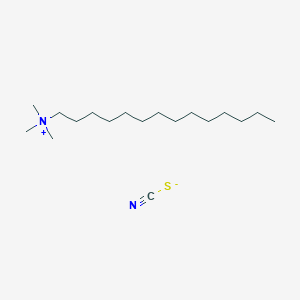

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
